Crovatin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity
Crovatin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crovatin is a naturally occurring clerodane diterpenoid isolated from the plant Croton oblongifolius. This technical guide provides a comprehensive overview of the chemical structure of Crovatin, its isolation from natural sources, and its potential as an anti-tumor agent. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its cytotoxic activity against various cancer cell lines. Furthermore, a plausible signaling pathway for its anti-tumor mechanism is proposed based on the known activities of related clerodane diterpenoids. This document is intended to serve as a valuable resource for researchers interested in the therapeutic potential of Crovatin and other natural products.
Chemical Structure and Properties
Crovatin is a complex diterpenoid characterized by a fused ring system. Its chemical identity has been established through spectroscopic analysis.
Table 1: Chemical and Physical Properties of Crovatin
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₆ | [1][2] |
| Molecular Weight | 374.43 g/mol | [2] |
| IUPAC Name | methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0¹,¹¹.0⁵,⁹.0⁵,¹⁶]heptadecane-17-carboxylate | [1] |
| SMILES | CC1CCC23[C@H]4C15C--INVALID-LINK--C6=COC=C6 | [2] |
| InChI Key | GRJSIUBKDJRQIL-OEGUFJNYSA-N | [1] |
| CAS Number | 142409-09-4 | [3] |
| Class | Diterpenoid, Clerodane | [2][4] |
Table 2: Spectroscopic Data for Crovatin
While a complete set of raw spectral data is not publicly available, the structural elucidation of Crovatin was achieved using standard spectroscopic techniques. The following table summarizes the types of data that would be expected and are referenced in the literature.
| Spectroscopic Technique | Key Features for Structure Elucidation |
| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, protons adjacent to oxygen atoms, and the furan ring. Coupling patterns reveal the connectivity of protons in the molecule. |
| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, which provides information about the different structural motifs within the molecule. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry of the chiral centers.[2] |
Isolation and Purification
Crovatin is isolated from the stem bark of Croton oblongifolius. The general workflow for its isolation involves extraction followed by chromatographic separation.
Experimental Protocol: Isolation of Crovatin
The following is a generalized protocol based on methods for isolating clerodane diterpenoids from Croton species:
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Plant Material Collection and Preparation:
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Collect the stem bark of Croton oblongifolius.
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Air-dry the plant material in the shade and then grind it into a coarse powder.
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Extraction:
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Macerate the powdered bark with a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol) at room temperature for an extended period (e.g., 3-7 days), with occasional shaking.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
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Fractionation (Optional but Recommended):
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The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.
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Chromatographic Purification:
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Subject the crude extract or the most active fraction to column chromatography on silica gel.
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Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
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Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Crovatin.
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Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.
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Structure Elucidation:
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Confirm the identity and purity of the isolated Crovatin using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
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Biological Activity and Mechanism of Action
Crovatin has been reported to exhibit anti-tumor activity. Studies on Crovatin and related clerodane diterpenoids from Croton species have demonstrated their cytotoxicity against various human cancer cell lines.
Table 3: Reported Cytotoxic Activity of Clerodane Diterpenoids from Croton Species
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Croblongifolin | HEP-G2, SW620, CHAGO, KATO3, BT474 | Significant cytotoxicity | [2] |
| Mallotucin D | HepG2 | - | [5] |
| trans-dehydrocrotonin | Ehrlich carcinoma | 16 | [6] |
| trans-crotonin | Ehrlich carcinoma | 16 | [6] |
| Megalocarpodolide D | A549, MCF7 | 63.8 ± 13.8, 136.2 ± 22.7 | [7] |
| 12-epi-megalocarpodolide D | A549, MCF7 | Moderately active | [7] |
Proposed Signaling Pathway for Anti-Tumor Activity
While the precise signaling pathway for Crovatin's anti-tumor activity has not been fully elucidated, studies on other clerodane diterpenoids from Croton suggest potential mechanisms. For instance, Mallotucin D, another clerodane diterpenoid from Croton crassifolius, has been shown to induce autophagic cell death and pyroptosis in HepG2 cells by promoting mitochondrial-related ROS production and inhibiting the PI3K/AKT/mTOR signaling pathway.[5] Based on this, a plausible mechanism for Crovatin could involve the induction of cellular stress pathways leading to cancer cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay
To evaluate the anti-tumor activity of Crovatin, a standard in vitro cytotoxicity assay such as the MTT assay can be performed.
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Cell Culture:
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Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
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Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding:
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Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
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Allow the cells to adhere overnight.
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Treatment:
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Prepare a stock solution of Crovatin in a suitable solvent (e.g., DMSO).
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Treat the cells with serial dilutions of Crovatin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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MTT Assay:
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After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
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Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Data Analysis:
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Crovatin that inhibits 50% of cell growth).
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Conclusion and Future Directions
Crovatin, a clerodane diterpenoid from Croton oblongifolius, has demonstrated potential as an anti-tumor agent. This guide has provided a detailed overview of its chemical structure, isolation, and a plausible mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by Crovatin. In vivo studies are also necessary to evaluate its efficacy and safety in animal models. The development of a total synthesis route for Crovatin would also be beneficial for producing larger quantities for preclinical and clinical studies, as well as for generating analogs with improved therapeutic properties. The information presented here serves as a foundation for future investigations into the promising therapeutic applications of this natural product.
References
- 1. scribd.com [scribd.com]
- 2. Croblongifolin, a new anticancer clerodane from Croton oblongifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mallotucin D, a Clerodane Diterpenoid from Croton crassifolius, Suppresses HepG2 Cell Growth via Inducing Autophagic Cell Death and Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumour activity of two 19-nor-clerodane diterpenes, trans-dehydrocrotonin and trans-crotonin, from Croton cajucara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
